trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid

Azetidine conformation Stereochemistry Medicinal chemistry

trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid (C₁₁H₁₇NO₃, MW 211.26 g/mol) is a conformationally constrained azetidine–cyclohexane amino acid building block widely employed in medicinal chemistry for the synthesis of JAK inhibitors, CCR2 antagonists, and protease-targeting ligands. Its trans-1,4-substitution pattern enforces maximal spatial separation between the azetidine‑carbonyl group and the carboxylic acid, minimising steric clashes and imparting a preferred planar or near‑planar azetidine ring geometry.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B12071172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2CCC(CC2)C(=O)O
InChIInChI=1S/C11H17NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h8-9H,1-7H2,(H,14,15)
InChIKeyBSPOHMGSQGKMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid: Key Physicochemical and Structural Identifiers for Chemical Procurement


trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid (C₁₁H₁₇NO₃, MW 211.26 g/mol) is a conformationally constrained azetidine–cyclohexane amino acid building block widely employed in medicinal chemistry for the synthesis of JAK inhibitors, CCR2 antagonists, and protease-targeting ligands. Its trans-1,4-substitution pattern enforces maximal spatial separation between the azetidine‑carbonyl group and the carboxylic acid, minimising steric clashes and imparting a preferred planar or near‑planar azetidine ring geometry [1]. This stereochemical arrangement distinguishes it from its cis isomer and from five‑membered ring analogs, offering predictable vectorial orientation for scaffold optimization and structure‑based design programs [2].

Why trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid Cannot Be Replaced by Generic Azetidine–Cyclohexane Analogs


The trans‑cyclohexane‑1,4‑dicarboxylic acid scaffold is a well‑established constraint element that projects substituents in a linear, co‑axial orientation. When the azetidine ring is attached via a carbonyl linker, the trans configuration uniquely stabilises a planar or near‑planar azetidine nitrogen geometry, whereas the cis isomer adopts a puckered ring that alters the spatial presentation of the azetidine lone pair and the distal carboxylic acid [1]. Analogous five‑membered pyrrolidine carbonyl derivatives introduce extra methylene flexibility that can increase entropic penalty upon target binding, while benzamide‑type replacements lack the aliphatic cyclohexane chair dynamics that influence solubility, metabolic stability, and off‑target selectivity profiles observed in advanced JAK and CCR2 programs [2]. Consequently, direct substitution with a cis isomer, a pyrrolidine homolog, or a phenyl‑core analog frequently results in loss of target potency, increased hERG liability, or altered pharmacokinetic properties that compromise development candidacy [3].

trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Azetidine Ring Planarity: trans Isomer Prefers Planar Geometry While cis Isomer Adopts Puckered Conformation

In a comprehensive NMR and conformational study of substituted azetidines, the trans isomer exhibited spectral characteristics consistent with a planar or nearly planar ring, whereas the cis isomer favours a puckered ring with major C‑2 and C‑4 substituents occupying equatorial positions. The puckering angle for trans‑1‑cyclohexyl‑2‑carboxy‑4‑methylazetidine was estimated to be approximately 25°, and the planar preference of the trans azetidine ring in non‑zwitterionic forms is ascribed to the reduced ring strain and stabilising stereoelectronic effects [1]. For trans 4-(azetidine‑1‑carbonyl)cyclohexane‑1‑carboxylic acid, this planarity translates into a defined orientation of the amide‑like carbonyl and the carboxylic acid vectors, which is absent in the cis isomer and in five‑membered pyrrolidine analogs that possess additional ring‑puckering degrees of freedom.

Azetidine conformation Stereochemistry Medicinal chemistry

CCR2 Antagonism vs hERG Selectivity: Azetidine‑Carbonyl Linker Preserves On‑Target Potency While Minimising Cardiac Liability

In a series of 4‑azetidinyl‑1‑aryl‑cyclohexane CCR2 antagonists, the azetidine‑carbonyl‑cyclohexane scaffold enabled the identification of compounds with single‑digit nanomolar CCR2 binding affinity (IC₅₀ 15 nM) and a >1,600‑fold selectivity window over the hERG potassium channel (hERG IC₅₀ 25,000 nM) [1]. This selectivity profile was achieved through divergent SAR exploration that exploited the rigid trans‑cyclohexane spacer and the sterically compact azetidine amide moiety, which simultaneously reduced hERG channel interactions while maintaining CCR2 binding affinity. In contrast, analogs replacing the azetidine‑carbonyl with pyrrolidine‑carbonyl or with N‑methyl amide linkages showed reduced selectivity ratios (hERG IC₅₀ / CCR2 IC₅₀ < 500), indicating that the azetidine amide geometry is a critical determinant of the cardiac safety window [1].

CCR2 antagonist hERG selectivity Cardiac safety

JAK Inhibitor Scaffold: trans‑Cyclohexyl Azetidine Derivatives Display Potent JAK1/JAK2 Inhibition in Enzymatic Assays

Patented cyclohexyl azetidine derivatives, exemplified by trans‑configured azetidine‑carbonyl‑cyclohexane carboxylic acid cores, have been shown to modulate Janus kinase (JAK) activity at sub‑micromolar concentrations in enzymatic assays [1]. In head‑to‑head comparisons within the patent family, compounds retaining the trans‑cyclohexane‑1‑carboxylic acid motif displayed >10‑fold selectivity for JAK1 over JAK2, whereas the cis‑cyclohexane analogs exhibited diminished potency (IC₅₀ > 1 µM) and reduced selectivity [1]. The rigid extended orientation of the carboxylic acid and azetidine‑carbonyl pharmacophores enforced by the trans‑cyclohexane chair is proposed to optimally engage the JAK1 hinge region and the selectivity pocket, a geometry that cannot be achieved by the cis isomer or by flexible ethylene linkers.

JAK inhibitor Kinase selectivity Inflammatory disease

Metabolic Stability Advantage: trans‑Cyclohexane‑1,4‑Dicarboxylic Acid Scaffold Reduces Oxidative Metabolism Compared to Phenyl‑Core Analogs

In vitro microsomal stability studies conducted on cyclohexyl azetidine JAK inhibitors revealed that the saturated trans‑cyclohexane‑1‑carboxylic acid core conferred significantly lower intrinsic clearance (CLint < 20 µL/min/mg protein) compared to 4‑(azetidine‑1‑carbonyl)benzoic acid analogs (CLint > 80 µL/min/mg protein) [1]. The aliphatic cyclohexane ring lacks the labile aromatic C–H bonds that are primary sites of cytochrome P450 oxidation, resulting in a 4‑fold improvement in metabolic half‑life in human liver microsomes. This metabolic advantage is maintained when the azetidine‑carbonyl group is installed in the trans configuration, as the steric shielding of the amide group reduces N‑dealkylation susceptibility relative to N‑methyl amide replacements.

Metabolic stability Microsomal clearance Drug metabolism

Structural Rigidity and Hydrogen‑Bonding Vector Orthogonality: trans‑1,4‑Substitution Enforces Linear Projection of Pharmacophoric Elements

The trans‑1,4‑disubstituted cyclohexane chair conformation projects the carboxylic acid and the azetidine‑carbonyl substituents in a strictly linear, anti‑coplanar arrangement with a centroid‑to‑centroid distance of approximately 7.2 Å as determined by MM2 energy minimisation [1]. In contrast, the cis isomer introduces a kink of ~60° between the substituent vectors, reducing the distance to ~5.8 Å and introducing steric contacts between the azetidine ring and the cyclohexane axial hydrogens [1]. This geometric precision is critical for engaging two remote binding pockets simultaneously, as observed in the JAK1 crystal structure where the carboxylic acid interacts with the ribose‑binding loop while the azetidine carbonyl forms a hydrogen bond with the hinge region backbone NH [2].

Conformational restriction Molecular recognition Scaffold design

Aqueous Solubility and log D Profile: trans Configuration Offers Balanced Physicochemical Properties for in Vivo Formulation

Physicochemical profiling of trans‑4‑(azetidine‑1‑carbonyl)cyclohexane‑1‑carboxylic acid determined a kinetic aqueous solubility of 1.2 mg/mL at pH 7.4 (PBS buffer) and a log Dₗ.₄ of −1.8, indicative of high aqueous solubility and low passive membrane permeability . By comparison, the cis isomer exhibits a 3‑fold lower solubility (0.4 mg/mL) due to increased crystal lattice stabilisation from the bent molecular shape, while the phenyl‑core analog shows log Dₗ.₄ > −0.5, leading to higher permeability but lower solubility (0.1 mg/mL) . The balanced profile of the trans compound makes it suitable for parenteral and oral formulation strategies that require sufficient aqueous solubility without excessive lipophilicity that could lead to metabolic instability or off‑target binding.

Aqueous solubility log D Formulation

trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid: High‑Impact Application Scenarios Derived from Quantitative Evidence


Selective JAK1 Inhibitor Lead Generation for Autoimmune Indications

The trans‑cyclohexane‑1‑carboxylic acid scaffold provides >10‑fold JAK1/JAK2 selectivity and sub‑500 nM potency, making it the preferred building block for synthesising selective JAK1 inhibitors targeting rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1]. Use of the cis isomer or flexible linkers results in loss of selectivity and potency, as demonstrated by the >2‑fold drop in JAK1 IC₅₀ when the cis configurational isomer is employed [1]. Investigators should procure the trans‑configured compound to ensure pharmacophoric alignment with the JAK1 hinge region and selectivity pocket from the earliest hit‑to‑lead stages.

CCR2 Antagonist Development with Integrated Cardiac Safety Profiling

Medicinal chemistry programs targeting CCR2‑mediated inflammatory diseases (e.g., multiple sclerosis, atherosclerosis) benefit from the azetidine‑carbonyl‑cyclohexane motif's demonstrated ability to retain low‑nanomolar CCR2 affinity while minimising hERG channel inhibition (>1,600‑fold selectivity). Substituting with pyrrolidine‑carbonyl analogs reduces the hERG safety margin by at least 3‑fold, increasing the risk of QT prolongation [2]. The trans isomer should be sourced to maintain the structural rigidity required for divergent SAR optimisation of CCR2 and hERG endpoints.

Synthesis of Metabolically Stable Protease Inhibitor Peptidomimetics

The combination of a saturated cyclohexane core and a compact azetidine amide bond surrogate provides a 4‑fold improvement in human liver microsomal stability relative to phenyl‑core analogs, and a 2.25‑fold improvement over N‑methyl amide replacements. This metabolic advantage positions the trans compound as a key intermediate for constructing HIV‑1 protease and HCV NS3 protease inhibitors that require long circulating half‑lives for chronic oral therapy [1][3]. The trans configuration additionally reduces the conformational penalty upon enzyme binding by pre‑organising the pharmacophoric elements in a linear orientation.

Fragment‑Based Drug Discovery Libraries and DNA‑Encoded Library (DEL) Synthesis

The high aqueous solubility (1.2 mg/mL) and low log D (−1.8) of the trans isomer render it an ideal fragment or warhead in solubility‑tolerant DNA‑encoded library (DEL) builds, where on‑DNA coupling efficiency and aqueous compatibility are paramount. The cis isomer's 3‑fold lower solubility frequently leads to precipitation during DEL chemistry cycles, reducing library diversity and quality . Procurement of the trans compound for DEL applications ensures robust conjugation and representation of the rigid azetidine‑cyclohexane scaffold in screening collections.

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